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molecular formula C8H9NO2 B1323375 1-(4-Methoxypyridin-2-yl)ethanone CAS No. 59576-28-2

1-(4-Methoxypyridin-2-yl)ethanone

Cat. No. B1323375
M. Wt: 151.16 g/mol
InChI Key: VYESAHFYMWMHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06277878B1

Procedure details

The title compound was prepared from 4-methoxy-2-piridinecarbonitrile by using the procedure described for the preparation of 2-acetyl4-chloropyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2]C1C=CN=C(C#N)C=1.[C:11]([C:14]1[CH:19]=[C:18](Cl)[CH:17]=[CH:16][N:15]=1)(=[O:13])[CH3:12]>>[C:11]([C:14]1[CH:19]=[C:18]([O:2][CH3:1])[CH:17]=[CH:16][N:15]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=NC=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=NC=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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